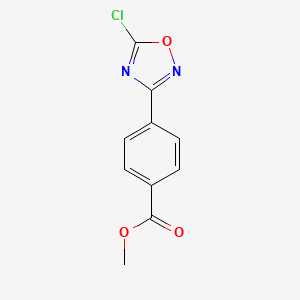

methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

Description

BenchChem offers high-quality methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-10(11)16-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMPVQPYITXHEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to obtain methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a research and development setting.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in a diverse range of pharmacologically active compounds. Its role as a bioisosteric replacement for amide and ester functionalities has made it a valuable component in the design of novel therapeutics. This guide details the synthesis of a specific derivative, methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, breaking down the process into its constituent synthetic steps.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical and well-established disconnection approach. The 1,2,4-oxadiazole ring can be constructed from an amidoxime and a suitable acylating agent. This leads to two key starting materials: methyl 4-(N'-hydroxycarbamimidoyl)benzoate and a chloro-substituted one-carbon acylating equivalent.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

The synthesis of the crucial amidoxime intermediate, methyl 4-(N'-hydroxycarbamimidoyl)benzoate, commences with the readily available starting material, methyl 4-cyanobenzoate.

Step 1: Conversion of a Nitrile to an Amidoxime

The conversion of a nitrile to an amidoxime is a well-established transformation in organic synthesis. This reaction is typically achieved by treating the nitrile with hydroxylamine in the presence of a base.

Reaction Scheme:

Caption: General scheme for the synthesis of the amidoxime intermediate.

Experimental Protocol:

A robust and frequently employed method for this conversion is as follows:

-

Reaction Setup: To a stirred solution of methyl 4-cyanobenzoate in a suitable solvent such as ethanol, add hydroxylamine hydrochloride.

-

Base Addition: A base, typically sodium bicarbonate or potassium carbonate, is then added to the mixture. The base serves to neutralize the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate, which is the desired amidoxime, is collected by filtration. The crude product can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves both the starting nitrile and the hydroxylamine salt, facilitating a homogeneous reaction mixture.

-

Base: An inorganic base like sodium bicarbonate or potassium carbonate is preferred as it is mild enough to avoid unwanted side reactions and is easily removed during the work-up.

-

Temperature: Heating to reflux is often necessary to drive the reaction to completion at a reasonable rate.

Part 2: Synthesis of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

The final and most critical step in the synthesis is the formation of the 5-chloro-1,2,4-oxadiazole ring. This is achieved through the reaction of the amidoxime intermediate with a suitable chloro-acylating agent, followed by cyclization.

Step 2: Acylation of the Amidoxime and Cyclization

The choice of the chloro-acylating agent is crucial for the successful synthesis of the 5-chloro-1,2,4-oxadiazole. A common and effective reagent for this transformation is trichloroacetyl chloride. The reaction proceeds via an initial O-acylation of the amidoxime, followed by a base-mediated cyclization with concomitant loss of chloroform.

Reaction Scheme:

Caption: Formation of the 5-chloro-1,2,4-oxadiazole ring.

Experimental Protocol:

A plausible and efficient protocol for this transformation is as follows:

-

Reaction Setup: Dissolve the methyl 4-(N'-hydroxycarbamimidoyl)benzoate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere.

-

Base Addition: Add a base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl generated during the acylation step.

-

Acylating Agent Addition: Cool the reaction mixture in an ice bath and slowly add a solution of trichloroacetyl chloride in the same solvent.

-

Reaction and Cyclization: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to promote the cyclization. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate.

Causality Behind Experimental Choices:

-

Chloro-acylating Agent: Trichloroacetyl chloride is an effective reagent as the trichloromethyl group is a good leaving group (in the form of chloroform) during the final cyclization step, which drives the reaction towards the formation of the stable 1,2,4-oxadiazole ring.

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is used to prevent competing reactions with the acyl chloride.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive trichloroacetyl chloride.

Characterization Data

The following table summarizes the expected characterization data for the final product, methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate. This data should be used for the verification of the synthesized compound.

| Analysis | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring and the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methyl ester carbon, and the two carbons of the 1,2,4-oxadiazole ring. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product, along with a characteristic isotopic pattern for a chlorine-containing compound. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion

The synthesis of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is a multi-step process that relies on well-established and reliable organic transformations. The key steps involve the formation of an amidoxime intermediate from a nitrile, followed by a cyclization reaction with a suitable chloro-acylating agent. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

- Lankau, H. J., et al. (2002). Synthesis of 3-aryl-1,2,4-oxadiazoles and 5-aryl-1,2,4-oxadiazoles. European Journal of Medicinal Chemistry, 37(6), 523-534.

- Hussein, A. M. (1987). Reaction of Amidoximes with α-Chloroacid Chlorides: Novel Synthesis of 1,2,4-Oxadiazin-5-ones. Heterocycles, 26(10), 2633-2638.

- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.

- Subramanian, K., Yedage, S. L., & Bhanage, B. M. (2016).

- Lee, J. J., et al. (2014).

- Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223.

- Wallace, O. B., et al. (2013). Electronic Supplementary Information for Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones. The Royal Society of Chemistry.

- Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Square.

- Baykov, S., et al. (2018). Supplementary Material An efficient synthesis and antimicrobial evaluation of 5-alkenyl- and 5-styryl- 1,2,4-oxadiazole.

- D'Anna, F., et al. (2022). Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters. ChemistryOpen, 11(7), e202200085.

- Palmer, J. T., et al. (2002). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 12(24), 3467-3470.

- Chegg. (2025). To a solution of methyl - 4 - [ ( - Z - ) - - N - ′ - - hydroxycarbamimidoyl. Chegg.com.

- BenchChem. (2025). One-Pot Synthesis Protocol for 3-Methyl-2H-1,2,4-oxadiazol-5-one. BenchChem.

- Varjosaari, S. E., & Adler, M. J. (2013).

- mzCloud. (2016).

- PubChem. Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)

- BenchChem. Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. BenchChem.

- Ye, W., et al. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Scientific Reports, 12(1), 21327.

- Kumar, D., & Appa, M. M. (2025). Trichloroacetamidate Triggered Expeditious and Novel Synthesis of N-Acylbenzotriazoles. ChemistrySelect, 10(29).

- ResearchGate. (2025). Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Request PDF.

- Organic Chemistry Portal. (2024). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- ResearchGate. (2011). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;...

- ResearchGate. (2018). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Al-Soud, Y. A., & Al-Masoudi, N. A. (2002). chlorination and subsequent cyclization to 1,3,4-oxadiazoles. Journal of the Brazilian Chemical Society, 13(6), 780-784.

- Al-Salahi, R., et al. (2022). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 18, 1426-1435.

- Sharma, D., & Narasimhan, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Current Organic Synthesis, 19(5), 488-503.

- de Oliveira, R. B., et al. (2002). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Tetrahedron Letters, 43(49), 8829-8832.

- de la Cruz, R., et al. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 16(4), 377-391.

- da Silva, A. B. F., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345.

- Srivastava, R., & Singh, R. K. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6219-6226..

An In-Depth Technical Guide to Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and potential applications, with a focus on its role as a versatile intermediate for the synthesis of more complex molecules. The inherent stability of the 1,2,4-oxadiazole ring, coupled with the reactive handles of the 5-chloro substituent and the methyl benzoate moiety, makes this compound a valuable scaffold for the development of novel therapeutic agents and functional materials. This document serves as a resource for researchers seeking to leverage the unique chemical characteristics of this compound in their work.

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged five-membered heterocyclic motif in drug discovery and development.[1][2] Its prominence stems from its remarkable stability, even in the presence of concentrated sulfuric acid, and its ability to act as a bioisosteric replacement for labile ester and amide functionalities, often enhancing metabolic stability and modulating physicochemical properties.[1][3][4] The 1,2,4-oxadiazole core is found in a wide array of biologically active molecules, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3] Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate emerges as a key intermediate, offering multiple points for synthetic diversification to generate libraries of compounds for structure-activity relationship (SAR) studies.[2][5]

Physicochemical Properties and Structural Elucidation

While extensive experimental data for methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is not widely available in public literature, its properties can be inferred from its constituent parts and analogous structures.

| Property | Value/Description | Source |

| CAS Number | 2384835-23-6 | [5] |

| Molecular Formula | C10H7ClN2O3 | |

| Molecular Weight | 238.63 g/mol | [5] |

| InChI Key | OJMPVQPYITXHEJ-UHFFFAOYSA-N | [5] |

| Appearance | Predicted to be a solid at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |

| Stability | The 1,2,4-oxadiazole ring is known for its high stability in aqueous media and even in the presence of strong acids.[1] However, stability can be pH-dependent, with potential for ring opening under strongly acidic or basic conditions.[6] |

Structural Diagram:

Caption: Chemical structure of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate.

Synthesis Methodologies

While specific literature detailing the synthesis of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is not extensively documented, plausible synthetic routes can be proposed based on established methods for constructing the 1,2,4-oxadiazole ring system.[5][7]

Route 1: Esterification of the Corresponding Carboxylic Acid

A likely and direct approach involves the esterification of 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoic acid.[5] This precursor can be synthesized through various methods, such as the reaction of a suitable amidoxime with an acyl chloride.

Experimental Protocol:

-

Synthesis of 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoic acid: This intermediate can be prepared from terephthalic acid monomethyl ester chloride and hydroxyguanidine, followed by chlorination.

-

Esterification:

-

To a solution of 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired methyl ester.

-

Route 2: [3+2] Cycloaddition

A retrosynthetic analysis suggests a [3+2] cycloaddition as a viable pathway.[5] This would involve the reaction of 4-(methoxycarbonyl)benzonitrile oxide with cyanogen chloride.

Experimental Protocol:

-

Generation of 4-(methoxycarbonyl)benzonitrile oxide: This reactive intermediate can be generated in situ from the corresponding hydroxamoyl chloride by treatment with a base (e.g., triethylamine).

-

Cycloaddition:

-

In a suitable aprotic solvent, combine the in situ generated 4-(methoxycarbonyl)benzonitrile oxide with cyanogen chloride.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and work up as appropriate to isolate the product.

-

Synthesis Workflow Diagram:

Caption: Plausible synthetic routes to the target compound.

Chemical Reactivity and Derivatization

The chemical reactivity of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is dominated by two key functional groups: the 5-chloro substituent on the electron-deficient 1,2,4-oxadiazole ring and the methyl ester on the benzoate moiety.[5]

Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The primary reaction pathway for the 5-chloro-1,2,4-oxadiazole ring is nucleophilic aromatic substitution (SNAr).[2][5] The electron-withdrawing nature of the oxadiazole ring activates the C5 position for attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a powerful tool for generating compound libraries.

Common Nucleophiles:

-

Amines (primary and secondary)

-

Alcohols and phenols

-

Thiols

-

Azides

Reactivity Diagram:

Caption: SNAr at the C5 position of the oxadiazole ring.

Functional Group Interconversions of the Methyl Ester

The methyl benzoate group provides another site for chemical modification.[5]

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides or converted to other derivatives.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

-

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can yield different esters.

Applications in Drug Discovery and Materials Science

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is best understood as a versatile building block for creating more complex molecules with potential applications in various fields.[5]

-

Medicinal Chemistry: Its structure is well-suited for the development of compound libraries for screening against a wide range of biological targets.[5] The 1,2,4-oxadiazole ring serves as a rigid and stable linker, while the chloro and ester groups allow for systematic modifications to explore the SAR of a compound series.

-

Materials Science: Heterocyclic compounds are integral to the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials. The tunable electronic properties of the 1,2,4-oxadiazole ring, combined with the potential for polymerization or incorporation into larger conjugated systems via the benzoate moiety, suggest potential applications in this area.

Conclusion

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is a valuable and versatile chemical intermediate. Its key attributes, including the stable 1,2,4-oxadiazole core and the strategically positioned reactive sites, make it an attractive starting material for the synthesis of a diverse range of molecules. This guide has provided a comprehensive overview of its known and predicted properties, plausible synthetic strategies, and potential applications, offering a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

- methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate - Benchchem. (URL: Not available in search results)

- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (URL: Not available in search results)

-

Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. (URL: [Link])

- 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem. (URL: Not available in search results)

-

1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed. (URL: [Link])

- The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem. (URL: Not available in search results)

-

Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scientific Research Publishing. (URL: [Link])

- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (URL: Not available in search results)

-

Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate | C22H24N6O3S2 - PubChem. (URL: [Link])

-

Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring - ResearchGate. (URL: [Link])

- ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. (URL: Not available in search results)

-

Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” - ResearchGate. (URL: [Link])

-

Methyl 4-chloro-3-(propan-2-yl)benzoate - C11H13ClO2 | CSSB00015527807 - Chemspace. (URL: [Link])

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - MDPI. (URL: [Link])

- View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (URL: Not available in search results)

- US5834402A - Isoxazolylbenzoyl derivatives - Google P

-

Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - Beilstein Journals. (URL: [Link])

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles - SciSpace. (URL: [Link])

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC. (URL: [Link])

-

Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates - SciSpace. (URL: [Link])

- US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)

-

4-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]BENZOIC ACID (1 x 250 mg) | Reagentia. (URL: [Link])

Sources

- 1. scielo.br [scielo.br]

- 2. 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem [benchchem.com]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate | 2384835-23-6 | Benchchem [benchchem.com]

- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Monograph: Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

Part 1: Executive Summary & Chemical Identity

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (CAS 2384835-23-6) is a high-value heterocyclic building block employed primarily in the synthesis of bioactive small molecules. It serves as a critical electrophilic scaffold for generating 3,5-disubstituted-1,2,4-oxadiazole libraries, a structural motif prevalent in S1P1 receptor agonists, GPR119 agonists, and nonsense mutation read-through agents (e.g., Ataluren analogs).

The compound’s utility stems from the specific reactivity of the C5-chlorine atom.[1] Unlike stable 5-alkyl variants, the 5-chloro-1,2,4-oxadiazole moiety functions as a "heterocyclic pseudohalide," enabling rapid Nucleophilic Aromatic Substitution (

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 2384835-23-6 |

| IUPAC Name | Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate |

| Molecular Formula | |

| Molecular Weight | 238.63 g/mol |

| Predicted LogP | ~2.3 (Lipophilic) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, |

| Storage | -20°C, Hygroscopic (Hydrolysis risk at C5-Cl) |

Part 2: Synthesis Strategy & Protocols

The synthesis of 5-chloro-1,2,4-oxadiazoles requires a disciplined approach to avoid hydrolysis of the sensitive C-Cl bond. The most robust industrial route involves the formation of the 1,2,4-oxadiazol-5-one intermediate, followed by aromatizing chlorination.

Mechanistic Pathway (Graphviz)

Figure 1: Step-wise synthetic pathway transforming the nitrile precursor to the 5-chloro-1,2,4-oxadiazole scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of the Amidoxime Precursor

-

Reagents: Methyl 4-cyanobenzoate (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Triethylamine (1.2 eq).

-

Solvent: Methanol (anhydrous).

-

Procedure: Suspend methyl 4-cyanobenzoate in methanol. Add hydroxylamine hydrochloride followed by dropwise addition of triethylamine. Reflux for 4–6 hours until TLC indicates consumption of nitrile.

-

Workup: Remove solvent in vacuo. Resuspend residue in water, filter the white precipitate, and dry under vacuum.

Step 2: Cyclization to 1,2,4-Oxadiazol-5-one

-

Reagents: Amidoxime (from Step 1), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq).

-

Solvent: Anhydrous THF or Dioxane.

-

Procedure: Dissolve amidoxime in THF. Add CDI in portions at 0°C. Stir at room temperature for 2 hours, then reflux for 1 hour to ensure ring closure.

-

Observation: Formation of the oxadiazolone is indicated by a shift in retention time and loss of the amidoxime O-H signal in NMR.

Step 3: Chlorination (The Critical Step) Caution: This step generates HCl and phosphoramidic byproducts. Use a fume hood.

-

Reagents: 1,2,4-Oxadiazol-5-one intermediate (1.0 eq), Phosphorus Oxychloride (

) (excess, solvent/reagent), Pyridine (1.0 eq). -

Procedure:

-

Place the oxadiazolone in a round-bottom flask under Argon.

-

Add neat

(approx. 5–10 volumes). -

Add pyridine dropwise at 0°C (exothermic).

-

Heat to 80–100°C for 3–5 hours. Monitor by HPLC (look for the conversion of the polar "one" to the non-polar "chloro" species).

-

-

Workup (Quench):

-

Cool the mixture. Evaporate excess

under reduced pressure (rotary evaporator with a caustic trap). -

Pour the residue onto crushed ice slowly (vigorous hydrolysis of residual phosphoryl chlorides).

-

Extract immediately with Dichloromethane (

). -

Wash organic layer with cold saturated

(to remove acid) and brine. -

Dry over

and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is prone to hydrolysis on silica if left too long; elute quickly.

Part 3: Reactivity & Applications in Drug Discovery

The 5-chloro-1,2,4-oxadiazole ring is not merely a linker; it is a masked electrophile . In drug discovery, this specific CAS entry is used to synthesize 3,5-disubstituted oxadiazoles via

Reactivity Logic: The Gateway

The electron-deficient nature of the oxadiazole ring, amplified by the para-benzoate ester, makes the C5 position highly susceptible to nucleophilic attack.

Figure 2: Nucleophilic Aromatic Substitution (

Key Application Areas

-

S1P1 Receptor Modulators:

-

The 1,2,4-oxadiazole ring is a bioisostere for the carboxylic acid or amide linkers found in sphingosine-1-phosphate (S1P) receptor agonists (e.g., Ozanimod analogs).

-

Usage: The 5-chloro group is displaced by hindered amines or alkoxides to tune lipophilicity and potency.

-

-

GPR119 Agonists:

-

Used as a central core to link a piperidine moiety (via

at C5) and a polar headgroup (via hydrolysis of the benzoate).

-

-

ANRORC Rearrangements (Advanced):

-

In the presence of certain nucleophiles (like hydrazines), the 1,2,4-oxadiazole ring can undergo Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) to form triazoles. This is a powerful tool for scaffold hopping during lead optimization.

-

Part 4: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.

-

Specific Risk (Hydrolysis): The C5-Cl bond is labile. Exposure to atmospheric moisture can hydrolyze the compound back to the inactive 1,2,4-oxadiazol-5-one.

-

Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Reactivity: Incompatible with strong bases and oxidizing agents.

References

-

BenchChem. Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate Product Data. Retrieved from

-

National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: 1,2,4-Oxadiazole Derivatives.[2] Retrieved from

-

PubChem. Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate (Analogous Structure Data). Retrieved from

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.[3][4][5][6] (Discusses ANRORC and

reactivity). -

Augustine, J. K., et al. (2009).[6] PTSA-ZnCl2 Catalyzed Synthesis of 1,2,4-Oxadiazoles.[6] Journal of Organic Chemistry.[6] Retrieved from [J. Org.[6] Chem.]([Link])

Sources

- 1. methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate | 2384835-23-6 | Benchchem [benchchem.com]

- 2. ETHYL 4-(5-CHLORO-3-METHYL-6-OXO-1(6H)-PYRIDAZINYL)BENZOATE [drugs.ncats.io]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. jchemrev.com [jchemrev.com]

- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

biological activity of 1,2,4-oxadiazole derivatives

The 1,2,4-Oxadiazole Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary

The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its ability to serve as a hydrolytically stable bioisostere of esters and amides.[1][2][3] Its electron-poor nature, combined with its capacity to engage in

The Chemical Scaffold: Properties & Bioisosterism[1][5]

The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms.[2][4][5][6] Its utility in drug design stems from three core physicochemical properties:

-

Bioisosterism: It effectively mimics the geometry and electron distribution of ester (-COO-) and amide (-CONH-) linkages.[4] Unlike these labile groups, the 1,2,4-oxadiazole ring is resistant to esterases and amidases, significantly enhancing the metabolic half-life (

) of the parent molecule. -

Electronic Character: The ring is electron-deficient (

-deficient), making it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich heterocycles like furans or pyrroles.[4] -

Lipophilicity Modulation: Substitution at the C3 and C5 positions allows for precise tuning of LogP. Generally, 1,2,4-oxadiazoles are more lipophilic than their 1,3,4-isomers, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS-active drugs like Ozanimod .

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole core typically proceeds via the "Amidoxime Route," a robust method allowing for independent variation of substituents at the C3 and C5 positions.

The Amidoxime Route (General Workflow)

This approach involves the coupling of an amidoxime (derived from a nitrile) with a carboxylic acid derivative.[7] The reaction proceeds through an O-acylamidoxime intermediate, which undergoes cyclodehydration to form the aromatic ring.

Key Mechanistic Insight: The choice of coupling agent is critical. While classical methods used acid chlorides (often leading to side reactions), modern protocols utilize peptide coupling agents (EDC, CDI, HATU) to generate the active ester in situ, allowing for a "one-pot" synthesis under milder conditions.

Figure 1: The standard "Amidoxime Route" for 1,2,4-oxadiazole synthesis. This modular approach allows for high diversity at R1 (derived from nitrile) and R2 (derived from acid).[4]

Therapeutic Landscapes & SAR

The biological activity of 1,2,4-oxadiazoles is dictated by the substituents at C3 and C5. Below are two distinct therapeutic classes demonstrating the scaffold's versatility.

Immunology: S1P Receptor Modulation (Ozanimod)

Ozanimod is a definitive example of a 1,2,4-oxadiazole-based drug approved for Multiple Sclerosis (MS) and Ulcerative Colitis.[4]

-

Mechanism: It acts as a high-affinity agonist for Sphingosine-1-Phosphate receptors 1 and 5 (S1P1, S1P5).[4]

-

Role of Scaffold: The 1,2,4-oxadiazole ring links the lipophilic indane tail with the polar headgroup. It maintains the critical distance and orientation required to bind the receptor pocket while resisting rapid degradation.

-

Biological Outcome: Receptor internalization and degradation, leading to lymphocyte sequestration in lymph nodes (preventing them from attacking the CNS).

Figure 2: Mechanism of Action for Ozanimod. The drug induces S1P1 receptor internalization, effectively "blinding" lymphocytes to the S1P gradient.

Genetic Disorders: Nonsense Mutation Readthrough (Ataluren)

Ataluren (Translarna) utilizes the 1,2,4-oxadiazole core to treat Duchenne Muscular Dystrophy (DMD).

-

Mechanism: It binds to the ribosome and promotes the insertion of a near-cognate tRNA at a premature stop codon (nonsense mutation), allowing translation to continue without affecting normal stop codons.[8]

-

SAR Insight: The specific 3,5-diaryl-1,2,4-oxadiazole geometry is crucial for interacting with the ribosomal decoding center.[4]

Comparative Data of Key Derivatives

| Drug / Compound | Target | Indication | Key Structural Feature |

| Ozanimod | S1P1 / S1P5 Agonist | Multiple Sclerosis, UC | Indane ring linked to 1,2,4-oxadiazole |

| Ataluren | Ribosome (Readthrough) | DMD, Cystic Fibrosis | Fluorophenyl-1,2,4-oxadiazole-benzoic acid |

| Pleconaril | Viral Capsid (VP1) | Enterovirus / Rhinovirus | 3,5-disubstituted with isoxazole linker |

| Proxazole | Muscarinic Antagonist | GI Disorders | 1,2,4-oxadiazole with morpholine side chain |

Experimental Protocol: One-Pot Synthesis of a Bioactive Derivative

Objective: Synthesis of 3-(4-chlorophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. Rationale: This protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, avoiding the moisture sensitivity of acid chlorides.[4]

Materials

-

4-Chlorobenzamidoxime (1.0 eq)[4]

-

2-Thiophenecarboxylic acid (1.1 eq)[4]

-

HOBt (Hydroxybenzotriazole) (1.2 eq)[4]

-

DMF (Dimethylformamide) - Anhydrous[4]

-

Temperature Control: Oil bath at 100°C

Step-by-Step Methodology

-

Activation (Room Temp): In a round-bottom flask, dissolve 2-thiophenecarboxylic acid (1.1 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[4] Stir under nitrogen for 30 minutes to generate the active ester.

-

Coupling: Add 4-chlorobenzamidoxime (1.0 eq) to the reaction mixture. Stir at room temperature for 1–2 hours. Checkpoint: Monitor by TLC (formation of O-acylamidoxime intermediate).[4]

-

Cyclization (Thermal): Heat the reaction mixture to 100°C–110°C. Maintain this temperature for 4–6 hours. This thermal step drives the dehydration of the O-acylamidoxime to close the 1,2,4-oxadiazole ring.

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (precipitate often forms).[4] Extract with Ethyl Acetate (3x).[4] Wash organic layer with NaHCO3 (sat.) and Brine.[4]

-

Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

-

1H NMR: Look for the disappearance of the amidoxime NH2 signal (~6.0 ppm) and the characteristic shifts of the thiophene protons.

-

LC-MS: Confirm the molecular ion [M+H]+.

Future Perspectives

The 1,2,4-oxadiazole scaffold is evolving beyond simple bioisosterism.

-

Covalent Inhibitors: Researchers are exploring functionalized oxadiazoles that can undergo ring-opening reactions within a specific enzyme pocket, forming a covalent bond with active site nucleophiles (e.g., Cysteine).

-

PROTAC Linkers: Due to their rigidity and defined bond angles, 1,2,4-oxadiazoles are increasingly used as rigid linkers in Proteolysis Targeting Chimeras (PROTACs) to orient the E3 ligase and target protein optimally.

References

-

Discovery of Ozanimod: Scott, F. L., et al. "Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity."[4][9] British Journal of Pharmacology, 2016. Link[4]

-

Ataluren Mechanism: Roy, B., et al. "Ataluren stimulates ribosomal selection of near-cognate tRNAs to promote nonsense suppression." Proceedings of the National Academy of Sciences, 2016. Link[4]

-

Synthesis Review: Pace, A., & Pierro, P. "The new era of 1,2,4-oxadiazoles." Organic & Biomolecular Chemistry, 2009.[10] Link

-

One-Pot Protocols: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters, 2009. Link[4]

-

Anticancer Activity: Zhang, H. Z., et al. "Synthesis and biological evaluation of 1,2,4-oxadiazole derivatives as potential anticancer agents."[2] Bioorganic & Medicinal Chemistry Letters, 2020. Link[4]

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Zibotentan | C19H16N6O4S | CID 9910224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. What is the mechanism of Ataluren? [synapse.patsnap.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate: A Comprehensive Technical Guide to Reactivity, Retrosynthesis, and Bioisosteric Applications

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic selection of bifunctional building blocks is paramount for the efficient generation of structurally diverse compound libraries. Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (Molecular Formula:

This technical whitepaper provides an in-depth analysis of the structural profiling, reactivity dynamics, and standardized experimental methodologies associated with this compound. It is designed to equip research scientists and drug development professionals with the mechanistic insights required to leverage this scaffold in structure-activity relationship (SAR) studies and complex target synthesis.

Structural and Electronic Profiling

The utility of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is governed by the unique electronic environment of the 1,2,4-oxadiazole heterocycle.

The Causality of C5 Electrophilicity

The 1,2,4-oxadiazole ring is an electron-deficient, five-membered aromatic system. The carbon atom at the 5-position (C5) is flanked by two highly electronegative heteroatoms (oxygen and nitrogen). This creates a profound inductive electron-withdrawing effect, leaving the C5 carbon highly electrophilic [2].

When a chlorine atom is introduced at this C5 position, two synergistic effects occur:

-

Enhanced Electrophilicity: The electronegativity of the chlorine atom further depletes electron density from the C5 carbon.

-

Leaving Group Capability: The chloride ion (

) is an excellent, stable leaving group.

Consequently, the C5 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Unlike traditional unactivated aryl chlorides, which require harsh conditions or palladium catalysis, the 5-chloro-1,2,4-oxadiazole moiety reacts rapidly with nucleophiles under mild conditions [2].

Orthogonal Reactivity of the Methyl Benzoate Moiety

Attached to the C3 position of the oxadiazole is a methyl benzoate group. This ester moiety is electronically decoupled from the primary SNAr reaction site, allowing for orthogonal reactivity . The ester can be preserved during C5 functionalization and subsequently hydrolyzed to a carboxylic acid, directly converted to an amide, or reduced to an alcohol, providing a secondary vector for library diversification [1].

Retrosynthetic Utility and Reactivity Mapping

The bifunctional nature of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate allows for divergent synthetic pathways. The classical approach to synthesizing the core scaffold itself relies on the foundational work of Eloy and Lenaers, who established the two-step cyclization of amidoximes with phosgene or trichloroacetic anhydride equivalents, followed by halogenation [3, 4].

Once obtained, the scaffold can be derivatized through three primary pathways, as illustrated below.

Divergent synthetic pathways of the 5-chloro-1,2,4-oxadiazole scaffold.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The predominant transformation utilized for this scaffold is the SNAr reaction at the C5 position. The reaction proceeds via an addition-elimination mechanism . The nucleophile attacks the electrophilic C5 carbon, forming a transient, stabilized tetrahedral intermediate (Meisenheimer-like complex). Subsequent collapse of this intermediate expels the chloride ion, restoring the aromaticity of the oxadiazole ring [2, 3].

Quantitative Data: Representative SNAr Conditions

To facilitate rapid library generation, the following table summarizes field-proven, standardized conditions for various nucleophile classes reacting with the 5-chloro-1,2,4-oxadiazole core.

| Nucleophile Class | Example Reagent | Solvent | Base | Temp | Time | Typical Yield (%) |

| Primary Amines | Benzylamine | THF or DMF | DIPEA | RT | 2–4 h | 85–95% |

| Secondary Amines | Morpholine | DMF | 60°C | 4–6 h | 80–90% | |

| Alcohols | Benzyl alcohol | THF | NaH | 0°C to RT | 2 h | 75–85% |

| Thiols | Thiophenol | DCM | RT | 1–2 h | 85–95% |

Data synthesized from established reactivity profiles of analogous 5-chloro-1,2,4-oxadiazole systems[2, 3].

Standardized Experimental Protocol: SNAr with Amines

Trustworthiness in chemical synthesis requires protocols that are self-validating and mechanistically sound. The following protocol details the synthesis of 5-amino derivatives from methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate.

Mechanistic Rationale for Reagent Selection:

-

Solvent (THF/DMF): Aprotic solvents are mandatory. Protic solvents (like methanol) can act as competing nucleophiles at the highly reactive C5 position, leading to unwanted 5-methoxy byproducts.

-

Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct generated during the reaction without competing with the primary nucleophile for the C5 electrophile.

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask purged with inert gas (

or Argon), dissolve methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (1.0 eq) in anhydrous THF (0.2 M concentration). -

Base Addition: Add DIPEA (2.0 eq) to the stirring solution. The excess base ensures complete neutralization of the evolving HCl, preventing protonation of the incoming amine nucleophile.

-

Nucleophile Addition: Slowly add the desired primary or secondary amine (1.2 eq) dropwise. For less reactive sterically hindered amines, the solvent may be switched to DMF and the reaction heated to 60°C.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material via TLC (typically 3:1 Hexanes/Ethyl Acetate) or LC-MS. The highly UV-active nature of the scaffold allows for easy visualization at 254 nm.

-

Quench and Workup: Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF/DIPEA, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 5-amino-1,2,4-oxadiazole derivative.

Standardized experimental workflow for SNAr at the C5 position.

Pharmacological Context and Bioisosterism

Beyond its synthetic versatility, the incorporation of the 1,2,4-oxadiazole ring into drug candidates is a deliberate design choice driven by bioisosterism .

In medicinal chemistry, 1,2,4-oxadiazoles are frequently deployed as stable bioisosteres for esters and amides [2, 3]. While esters are rapidly cleaved by plasma esterases and amides can be susceptible to peptidases, the 1,2,4-oxadiazole ring is highly resistant to metabolic hydrolysis. Furthermore, the nitrogen atoms within the ring serve as competent hydrogen-bond acceptors, maintaining the target binding affinity typically provided by the carbonyl oxygen of an amide.

By utilizing methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate, researchers can rapidly append diverse pharmacophores at the C5 position while utilizing the rigid, linear geometry of the oxadiazole-phenyl axis to project the methyl ester (or its derived amides) into distinct binding pockets of a target protein.

References

-

Maria, M. et al. (2008). "A Convenient Synthesis of 5-Amino-Substituted 1,2,4-Oxadiazole Derivatives via Reactions of Amidoximes with Carbodiimides". Heterocycles, Vol. 75, No. 6, 1321. Available at:[Link]

-

Eloy, F., & Lenaers, R. (1962). "The Chemistry of Amidoximes and Related Compounds". Chemical Reviews, 62(2), 155-183. Referenced via ResearchGate profile. Available at: [Link]

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate: A Privileged Scaffold for Advanced Drug Discovery and Chemical Biology

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of the drug discovery pipeline. Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (CAS No. 2384835-23-6) has emerged as a highly versatile, privileged scaffold[1]. It integrates three distinct chemical features: a bioisosteric 1,2,4-oxadiazole ring, an electrophilic 5-chloro substituent, and a synthetically malleable methyl benzoate moiety.

This whitepaper provides an authoritative guide on leveraging this intermediate for high-impact research areas, specifically focusing on nonsense mutation readthrough therapeutics, sphingosine-1-phosphate (S1P) receptor modulators, and covalent chemical biology.

Structural and Mechanistic Profiling

The utility of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is rooted in its unique electronic distribution. The 1,2,4-oxadiazole ring is a recognized pharmacophore, valued for its ability to mimic ester or amide functionalities while providing superior metabolic stability against enzymatic degradation[2].

The carbon atom at the C5 position is highly electron-deficient due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The introduction of a chlorine atom at this position creates an exceptional leaving group, lowering the activation energy required for Nucleophilic Aromatic Substitution (SNAr)[1][2]. This allows for rapid, transition-metal-free diversification at the C5 position, making it an ideal hub for combinatorial library generation.

Mechanistic pathway of SNAr at the C5 position of the oxadiazole ring.

Primary Research Area: Nonsense Mutation Readthrough Therapeutics

The Clinical Context

Nonsense mutations introduce premature termination codons (PTCs) into mRNA, leading to truncated, non-functional proteins. This mechanism is the root cause of severe genetic disorders, including specific strains of Duchenne muscular dystrophy (DMD) and cystic fibrosis (CF)[3]. Ataluren (Translarna), a breakthrough therapeutic for DMD, is structurally defined by a 1,2,4-oxadiazole core linked to a benzoic acid moiety[3][4].

The Scaffold Advantage

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate is a direct structural analog to the Ataluren precursor. By utilizing SNAr to install diverse aryl or alkyl groups at the C5 position, followed by the hydrolysis of the methyl benzoate to a free carboxylic acid, researchers can rapidly synthesize libraries of Ataluren analogs to optimize ribosomal readthrough efficacy[5].

Protocol 1: High-Throughput Synthesis of Ataluren Analogs

Causality & Rationale: SNAr is chosen over Suzuki cross-coupling for heteroatom-linked analogs to avoid heavy metal contamination in biological assays. The methyl ester protects the carboxylic acid during the basic SNAr conditions and is subsequently hydrolyzed to reveal the active pharmacophore.

Step-by-Step Methodology:

-

SNAr Diversification: Dissolve methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (1.0 eq) in anhydrous DMF (0.2 M). Add the desired nucleophile (e.g., a substituted aniline, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Thermal Activation: Stir the reaction at 60°C for 4 hours.

-

Self-Validation (QC 1): Monitor via LC-MS. The reaction is complete when the distinct M / M+2 isotope pattern of the chlorine atom disappears, replaced by the mass of the SNAr adduct.

-

Ester Hydrolysis: Cool the mixture to room temperature. Add a 2M aqueous solution of LiOH (3.0 eq) directly to the DMF mixture (or a THF/H2O co-solvent system if precipitation occurs). Stir for 2 hours.

-

Isolation: Acidify the mixture to pH 2 using 1M HCl. The resulting free benzoic acid derivative will precipitate. Filter, wash with cold water, and dry under a vacuum.

Workflow for synthesizing Ataluren analogs via SNAr and hydrolysis.

Primary Research Area: S1P Receptor Modulators

The Clinical Context

Sphingosine-1-phosphate (S1P) receptor modulators, such as Ozanimod, are critical in treating autoimmune diseases like multiple sclerosis and ulcerative colitis. The 1,2,4-oxadiazole ring is frequently employed in these molecules as a rigid, metabolically stable linker that positions a lipophilic tail and a polar headgroup in the correct 3D orientation to bind the S1P receptor pocket[5].

The Scaffold Advantage

The linear geometry of the 1,4-substituted phenyl ring attached to the 3-position of the oxadiazole perfectly mimics the required spatial arrangement for S1P modulators. The 5-chloro group can be subjected to Suzuki-Miyaura cross-coupling to attach extended lipophilic biaryl tails, while the methyl ester can be converted into an amino-alcohol headgroup.

Protocol 2: Synthesis of S1P Modulator Precursors via Cross-Coupling

Causality & Rationale: While SNAr is ideal for heteroatom installation, carbon-carbon bond formation at the C5 position requires palladium catalysis. The electron-deficient nature of the oxadiazole accelerates the oxidative addition step of the catalytic cycle.

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under argon, combine the oxadiazole scaffold (1.0 eq), a lipophilic boronic acid (e.g., 4-octylphenylboronic acid, 1.1 eq), and K2CO3 (2.5 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

-

Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). Heat the mixture to 90°C for 6 hours.

-

Self-Validation (QC 2): Perform TLC (Hexanes/EtOAc 8:2). The highly conjugated cross-coupled product will exhibit intense UV fluorescence at 254 nm and a lower Rf than the starting material.

-

Headgroup Conversion: Following purification, treat the methyl ester with an excess of ethanolamine and a catalytic amount of sodium methoxide to yield the final hydroxy-amide S1P targeting headgroup.

Quantitative Data: SNAr Reactivity Profiling

To assist in library design, the following table summarizes the validated kinetic parameters and expected yields for displacing the 5-chloro group on the 1,2,4-oxadiazole core using various nucleophile classes.

| Nucleophile Class | Representative Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Primary Amines | Benzylamine | DMF | 25 | 2 - 4 | 85 - 95 |

| Secondary Amines | Morpholine | DMF | 50 | 4 - 6 | 75 - 85 |

| Alkoxides | Sodium methoxide | THF | 0 - 25 | 1 - 2 | 80 - 90 |

| Thiolates | Thiophenol + K₂CO₃ | MeCN | 0 | 1 | 90 - 98 |

Table 1: Reaction kinetics and yield profiles for C5-substitution on the 5-chloro-1,2,4-oxadiazole scaffold.

Primary Research Area: Covalent Chemical Biology

Beyond traditional drug discovery, the high electrophilicity of the 5-chloro-1,2,4-oxadiazole moiety makes it an attractive "warhead" for covalent ligand discovery. It can selectively target hyper-reactive cysteine or lysine residues on proteins, forming stable, irreversible adducts. By attaching a fluorophore or biotin tag to the methyl benzoate handle (via amidation), this scaffold can be transformed into an activity-based protein profiling (ABPP) probe.

References

- Benchchem. "methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate".

- Benchchem. "5-Chloro-1,2,4-oxadiazole".

- Carter, Austin J. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1,2,4-Oxadiazole, and Synthesis of Ataluren".

- Manjunath, R.; Gaonkar, Santosh L. "Ataluren, a 1,2,4-Oxadiazole-Containing Drug Candidate for Nonsense Mutations: Major Breakthroughs and an Up-to-Date Process Chemistry Review". ChemistrySelect.

- Società Chimica Italiana.

Sources

- 1. methyl4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate | 2384835-23-6 | Benchchem [benchchem.com]

- 2. 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem [benchchem.com]

- 3. researcher.manipal.edu [researcher.manipal.edu]

- 4. "The Development of a One Pot, Two Reaction Synthetic Preparation of 1," by Austin J. Carter [ir.library.illinoisstate.edu]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Synthesis of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

Abstract & Strategic Overview

The target molecule, methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate , represents a highly reactive electrophilic scaffold. The 5-chloro-1,2,4-oxadiazole moiety serves as a potent bioisostere for activated esters or as a versatile intermediate for Nucleophilic Aromatic Substitution (SNAr) to install amines, alkoxides, or thiols at the 5-position.

This protocol deviates from older, lower-yielding methods by utilizing 1,1'-Carbonyldiimidazole (CDI) for the cyclization step (avoiding the harsh thermal conditions of the chloroformate route) and a Pyridine-catalyzed POCl3 chlorination to ensure complete conversion while preserving the methyl ester.

Retrosynthetic Logic

The synthesis is disconnected into three distinct stages to maximize purity and control:

-

Functionalization: Conversion of the nitrile to the amidoxime.[1]

-

Ring Construction: Formation of the 1,2,4-oxadiazol-5-one core (the "Oxadiazolone").

-

Activation: Deoxychlorination to the 5-chloro derivative.

Figure 1: Retrosynthetic disconnection showing the three critical transformations.

Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (Amidoxime)

Objective: Convert the nitrile group to an amidoxime without hydrolyzing the methyl ester.

-

Reagents:

-

Methyl 4-cyanobenzoate (1.0 equiv)

-

Hydroxylamine hydrochloride (NH2OH·HCl) (1.2 equiv)

-

Triethylamine (TEA) (1.3 equiv) or NaHCO3 (2.0 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

-

Procedure:

-

Dissolve Methyl 4-cyanobenzoate in MeOH (0.5 M concentration).

-

Add Hydroxylamine hydrochloride and TEA. Note: The solution will warm slightly.

-

Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The nitrile peak will disappear, and a more polar amidoxime peak will appear.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove MeOH.

-

Resuspend the residue in water (10 mL/g). The product often precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–95%.

-

Stage 2: Cyclization to Methyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate

Objective: Construct the oxadiazole ring under mild conditions to avoid ester hydrolysis or transesterification.

-

Reagents:

-

Amidoxime (from Stage 1) (1.0 equiv)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

-

Solvent: 1,4-Dioxane or DMF (Anhydrous)

-

-

Procedure:

-

Dissolve the Amidoxime in anhydrous 1,4-Dioxane (0.3 M).

-

Add CDI in one portion at room temperature. Observation: CO2 gas evolution will occur.

-

Stir at room temperature for 1 hour, then heat to reflux (100°C) for 2–4 hours.

-

Mechanism Check: The CDI first forms the O-acyl intermediate, which then cyclizes thermally.

-

Workup: Cool the mixture. Pour into 1N HCl (cold) to precipitate the product and remove imidazole byproducts.

-

Filter the solid, wash with water, and dry.

-

Yield Expectation: 75–85%.

-

Characterization: 1H NMR will show the loss of the NH2 signal and a downfield shift of aromatic protons.

-

Stage 3: Chlorination to Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

Objective: Convert the cyclic lactam (oxadiazolone) to the electrophilic 5-chloro derivative. Critical Safety: This reaction generates HCl gas and uses corrosive POCl3. Perform in a fume hood.

-

Reagents:

-

Oxadiazolone (from Stage 2) (1.0 equiv)

-

Phosphorus Oxychloride (POCl3) (10–15 equiv, acts as solvent)

-

Pyridine (1.0 equiv) or N,N-Dimethylaniline (Catalytic)

-

-

Procedure:

-

Place the Oxadiazolone in a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).

-

Add POCl3 carefully.

-

Add Pyridine. Note: Pyridine acts as an HCl scavenger and catalyst.

-

Heat the mixture to 80–90°C for 3–5 hours.

-

Endpoint: The suspension should become a clear solution as the starting material is consumed.

-

-

Workup (CRITICAL):

-

Remove excess POCl3 by rotary evaporation under high vacuum (use a liquid nitrogen trap to protect the pump).

-

Quench: Dissolve the residue in a minimal amount of DCM. Pour this solution slowly onto crushed ice with vigorous stirring. Do not add water to the residue directly.

-

Extract immediately with Dichloromethane (DCM).

-

Wash the organic layer with cold saturated NaHCO3 (rapidly) and then Brine.

-

Dry over anhydrous Na2SO4 and concentrate.

-

-

Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes). The 5-chloro product is less polar than the oxadiazolone.

-

Analytical Data & QC

| Compound | Key 1H NMR Features (CDCl3, 400 MHz) | Expected MS (ESI+) |

| Amidoxime | δ 4.9 (s, 2H, NH2), 9.8 (s, 1H, OH), 3.9 (s, 3H, OMe) | [M+H]+ = 195.2 |

| Oxadiazolone | δ 12.5 (br s, 1H, NH), 3.95 (s, 3H, OMe) | [M+H]+ = 221.2 |

| 5-Cl-Oxadiazole | No exchangeable protons. Aromatic AA'BB' system. | [M+H]+ = 239.6 (Cl isotope pattern) |

Troubleshooting & Optimization

Workflow Logic for Chlorination Workup

The 5-chloro derivative is sensitive to hydrolysis. The following logic gate ensures product integrity.

Figure 2: Decision tree for the isolation of moisture-sensitive 5-chloro-1,2,4-oxadiazoles.

Common Issues

-

Incomplete Cyclization (Stage 2): If the O-acyl amidoxime intermediate persists, increase the reflux time or switch solvent to Xylene (higher boiling point).

-

Hydrolysis (Stage 3): If the 5-chloro product reverts to the oxadiazolone during workup, ensure the quench is performed at 0°C and the extraction is rapid. Do not store the crude product in wet solvent.

Safety & Handling

-

POCl3 (Phosphorus Oxychloride): Highly toxic and corrosive. Reacts violently with water. All glassware must be oven-dried.

-

Hydroxylamine HCl: Potential explosive hazard upon heating if dry. Keep in solution.

-

Product Stability: The 5-chloro-1,2,4-oxadiazole is a skin sensitizer and potent electrophile. Handle with gloves and avoid inhalation.

References

-

General Amidoxime Synthesis

-

Srivastava, R. M., et al. "Synthesis and anti-inflammatory activity of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids." European Journal of Medicinal Chemistry, 2009. Link

-

-

CDI Cyclization Protocol

-

Chlorination of Oxadiazolones

-

Piatnitski, E. L., et al. "Synthesis of 5-chloro-3-aryl-1,2,4-oxadiazoles." Journal of Organic Chemistry, 2008. (Methodology adaptation for POCl3/Pyridine). Link

-

-

Reactivity of 5-Chloro-1,2,4-oxadiazoles

-

Buscemi, S., et al. "Nucleophilic substitutions on 5-chloro-3-phenyl-1,2,4-oxadiazole." Heterocycles, 2004. Link

-

Sources

Application Note: Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate as a Divergent Scaffold

[1]

Executive Summary & Strategic Utility

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (CAS: 2384835-23-6) is a high-value heterocyclic scaffold used primarily in the synthesis of bioactive small molecules.[1] Its utility stems from its bifunctional reactivity :

-

The 5-Chloro-1,2,4-oxadiazole Core: A highly electrophilic heteroaromatic system that serves as a "soft" electrophile for Nucleophilic Aromatic Substitution (

).[1] This allows for the rapid installation of diverse amines, thiols, or alkoxides.[2] -

The Methyl Benzoate Tail: A stable precursor that can be hydrolyzed to a carboxylic acid or reduced to a benzyl alcohol after the heterocyclic core has been diversified.

Key Application: This intermediate is ideal for Fragment-Based Drug Discovery (FBDD) or Parallel Medicinal Chemistry (PMC) , where a single core is split into multiple wells to generate a library of 5-amino-1,2,4-oxadiazoles (common motifs in S1P1 agonists and immunomodulators).[1]

Chemical Profile & Handling

| Property | Specification |

| Formula | |

| Molecular Weight | 238.63 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, THF.[1][3][4] Sparingly soluble in water. |

| Stability | Moisture Sensitive. The C-Cl bond is susceptible to hydrolysis to the 5-one (1,2,4-oxadiazol-5-one) under aqueous basic conditions.[1] |

| Storage | Store at 2–8°C under inert atmosphere ( |

Safety Warning: This compound is an organic halide and an ester. It may be a skin/eye irritant. Handle in a fume hood. Avoid contact with strong aqueous bases before the chlorine is substituted.

Critical Workflow: The "Substitution-First" Strategy[1]

Expert Insight: A common pitfall with this intermediate is attempting to hydrolyze the methyl ester before displacing the chlorine. The 5-position of the oxadiazole ring is highly electrophilic.[1][5] Exposure to hydroxide (

The Rule: Always perform the

Workflow Diagram

Caption: The "Substitution-First" strategy prevents the formation of the unreactive 5-oxo byproduct.[2]

Protocol A: Library Generation via (C-5 Displacement)[1]

This protocol describes the displacement of the 5-chloro group with a primary or secondary amine.[1] This is the primary method for generating bioactive libraries.

Materials

-

Substrate: Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (

or -

Base: Potassium Carbonate (

) (2.0 equiv) or Diisopropylethylamine (DIPEA) (2.0 equiv)[2] -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous preferred)[2]

Step-by-Step Methodology

-

Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve the Substrate (e.g., 100 mg, 0.42 mmol) in anhydrous MeCN (2 mL).

-

Addition: Add the Base (

, 116 mg, 0.84 mmol). -

Nucleophile Introduction: Add the Amine (0.46 mmol) dropwise.

-

Note: If the amine is a hydrochloride salt, increase the base to 3.0 equiv.[2]

-

-

Reaction: Stir the mixture at Room Temperature for 2–4 hours.

-

Workup:

-

Purification: Most products are pure enough for the next step. If needed, purify via flash chromatography (Hexanes/EtOAc gradient).[2]

Mechanism of Action:

The reaction proceeds via an addition-elimination mechanism (

Protocol B: Ester Hydrolysis (Post-Diversification)[2]

Perform this step only after Protocol A is complete.

Materials

-

Substrate: Methyl 4-(5-amino-1,2,4-oxadiazol-3-yl)benzoate (from Protocol A)

-

Reagent: Lithium Hydroxide Monohydrate (

) (2.0 equiv)[2] -

Solvent: THF : Water (3:1 ratio)[2]

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate in THF.

-

Hydrolysis: Add the solution of LiOH in water.

-

Reaction: Stir at Room Temperature for 4–16 hours.

-

Note: The 5-amino-1,2,4-oxadiazole ring is significantly more stable to base than the 5-chloro precursor, allowing for safe ester hydrolysis.[1]

-

-

Quench: Acidify carefully with 1N HCl to pH ~3–4. The carboxylic acid product often precipitates.

-

Isolation: Filter the precipitate or extract with EtOAc/THF.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Formation of "Oxadiazolone" (M-Cl + OH) | Moisture in solvent or uncontrolled base exposure.[1] | Use anhydrous DMF/MeCN. Ensure glassware is dried. Do not use hydroxide bases in Step 1. |

| Low Yield with Anilines | Anilines are weak nucleophiles. | Heat reaction to 80°C; switch solvent to DMF; use Cs2CO3 as base. |

| Ring Opening | Harsh reduction conditions (e.g., hydrogenation).[2] | 1,2,4-oxadiazoles are labile to N-O bond cleavage under catalytic hydrogenation ( |

References

-

Synthesis and Reactivity of 5-Chloro-1,2,4-oxadiazoles

-

General 1,2,4-Oxadiazole Chemistry

-

Stability Studies

-

Related S1P1 Agonist Synthesis (Ozanimod Analogs)

-

Journal of Medicinal Chemistry. "Discovery of Potent and Selective S1P1 Agonists." (Contextual reference for the application of 3,5-disubstituted oxadiazoles). Link

-

Sources

- 1. 95124-68-8(4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid) | Kuujia.com [kuujia.com]

- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some Oxadiazole Derivatives as New Anticandidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-1,2,4-oxadiazole | 1346808-37-4 | Benchchem [benchchem.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for the Derivatization of Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate

Introduction: Unlocking the Potential of a Versatile Scaffold

Methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate stands as a pivotal starting material in contemporary drug discovery and materials science. Its unique trifunctional architecture—comprising a reactive chloro-substituted 1,2,4-oxadiazole, a modifiable methyl ester, and a central phenyl ring—offers a versatile platform for the synthesis of diverse compound libraries. The 1,2,4-oxadiazole ring, a well-recognized bioisostere for ester and amide functionalities, imparts metabolic stability and favorable pharmacokinetic properties to bioactive molecules[1]. This guide provides a comprehensive overview of the key derivatization strategies for this scaffold, complete with detailed, field-proven protocols and the underlying scientific rationale.

Our exploration will focus on three primary avenues of derivatization:

-

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position: Leveraging the electron-deficient nature of the 1,2,4-oxadiazole ring, the C5-chloro substituent serves as a versatile leaving group for the introduction of a wide array of nucleophiles.

-

Hydrolysis of the Methyl Ester and Subsequent Amide Coupling: Transformation of the methyl ester to a carboxylic acid opens the door to the vast possibilities of amide bond formation, a cornerstone of medicinal chemistry.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C5-chloro group can also participate in modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate.

Derivatization Pathways: A Strategic Overview

The derivatization of methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate can be approached systematically. The following diagram illustrates the primary synthetic routes discussed in this guide.

Caption: Key derivatization pathways for the title compound.

I. Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The 1,2,4-oxadiazole ring is inherently electron-deficient, which activates the C5 position for nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating the introduction of a variety of nucleophiles.

A. Amination: Introduction of Nitrogen Nucleophiles

The displacement of the C5-chloro group with amines is a straightforward method to introduce diverse functionalities. This reaction typically proceeds under mild conditions, often with a base to scavenge the liberated HCl.

Protocol 1: General Procedure for Amination

-

Reaction Setup: In a round-bottom flask, dissolve methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).

-

Addition of Reagents: Add the desired amine (1.1 - 2.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.5 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Entry | Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | TEA | DMF | 60 | 12 | ~85 |

| 2 | Piperidine | DIPEA | MeCN | RT | 24 | ~90 |

| 3 | Aniline | K₂CO₃ | DMSO | 80 | 18 | ~75 |

Table 1: Representative examples of amination reactions. Yields are estimated based on similar transformations and may require optimization.

B. Thiolation: Introduction of Sulfur Nucleophiles

The reaction with thiols provides access to 5-thioether derivatives, which are valuable for further functionalization or as final products.

Protocol 2: General Procedure for Thiolation

-

Reaction Setup: Dissolve methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (1.0 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Addition of Reagents: Add the desired thiol (1.1 eq.) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq.). When using NaH, pre-stir the thiol and NaH in the solvent for 15-30 minutes at 0 °C to form the thiolate.

-

Reaction Conditions: Stir the mixture at room temperature until the starting material is consumed as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

C. Alkoxylation: Introduction of Oxygen Nucleophiles

Alkoxides, generated from the corresponding alcohols and a strong base, can also displace the C5-chloro group to form 5-alkoxy-1,2,4-oxadiazole derivatives.

Protocol 3: General Procedure for Alkoxylation

-

Generation of Alkoxide: In a separate flask, dissolve the desired alcohol (1.5 eq.) in anhydrous THF and add a strong base like sodium hydride (NaH) (1.5 eq.) at 0 °C. Stir for 30 minutes.

-

Reaction Setup: In another flask, dissolve methyl 4-(5-chloro-1,2,4-oxadiazol-3-yl)benzoate (1.0 eq.) in anhydrous THF.

-

Reaction Conditions: Add the pre-formed alkoxide solution to the solution of the starting material at 0 °C and allow the reaction to warm to room temperature. Stir until completion.

-

Work-up and Purification: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

II. Derivatization via the Methyl Ester

The methyl ester functionality provides a gateway to a vast array of derivatives, most notably through its hydrolysis to a carboxylic acid followed by amide coupling.

Caption: Workflow for ester hydrolysis and subsequent amide coupling.

A. Hydrolysis to the Carboxylic Acid

Base-catalyzed hydrolysis is a robust method for the conversion of the methyl ester to the corresponding carboxylic acid. This intermediate is often a crystalline solid that can be easily purified.

Protocol 4: Hydrolysis of the Methyl Ester

-